![molecular formula C13H17NO3S B1387407 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one CAS No. 1172855-49-0](/img/structure/B1387407.png)
1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one
Overview
Description
“1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one” is a chemical compound with the molecular formula C13H17NO3S . It is a derivative of piperidinone, a six-membered ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidinones, including “1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one”, are important synthetic fragments for designing drugs . The synthesis of piperidinones has been widespread, and more than 7000 piperidine-related papers were published during the last five years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one” has been characterized by spectroscopic techniques . The structure reveals that the piperidine ring is in chair conformation .Chemical Reactions Analysis
Piperidines, including “1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one”, are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Pharmacology: Potential Therapeutic Agent Synthesis
The compound “1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one” is a piperidine derivative, which is a class of compounds that play a significant role in drug design and pharmaceuticals . Piperidine structures are found in more than twenty classes of pharmaceuticals, indicating their versatility and importance in therapeutic agent synthesis. This particular compound could be investigated for its potential biological activity and efficacy in drug development programs.
Chemical Synthesis: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a widely applied method for forming carbon-carbon bonds in organic chemistry . “1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one” could serve as a precursor or intermediate in these reactions, potentially leading to the development of new compounds with diverse applications.
Biochemistry: Enzyme Inhibition Studies
Piperidine derivatives are known to interact with biological systems. “1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one” could be studied as a potential enzyme inhibitor, providing valuable information for the development of new biochemical tools or drugs .
Future Directions
The future directions for “1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one” and similar compounds involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
1-(3,5-dimethylphenyl)sulfonylpiperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-10-7-11(2)9-13(8-10)18(16,17)14-5-3-12(15)4-6-14/h7-9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMQFMMHTBQVRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)N2CCC(=O)CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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